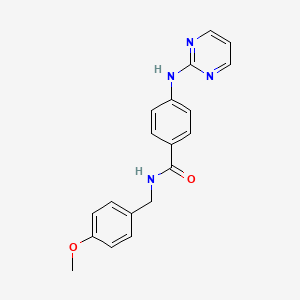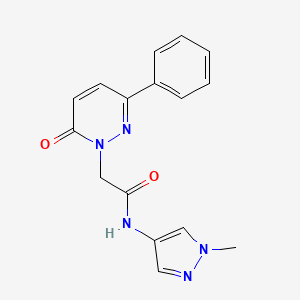![molecular formula C19H21N3O4 B12161014 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12161014.png)
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both pyridinone and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through the condensation of 4-hydroxy-6-methyl-2-pyridone with appropriate acylating agents under controlled conditions.
Indole Derivative Preparation: The indole moiety is prepared by reacting 4-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the pyridinone and indole derivatives using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyridinone ring.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyridinone and indole derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide: Lacks the indole moiety, making it less complex.
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide:
Uniqueness
The uniqueness of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H21N3O4/c1-13-10-14(23)11-19(25)22(13)12-18(24)20-7-9-21-8-6-15-16(21)4-3-5-17(15)26-2/h3-6,8,10-11,23H,7,9,12H2,1-2H3,(H,20,24) |
InChI Key |
WYQPCDJLYCXONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCCN2C=CC3=C2C=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)
![(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12160932.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12160938.png)


![3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12160950.png)

![2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B12160974.png)
![8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B12160976.png)


![N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B12160983.png)
![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160984.png)
![(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12160992.png)
